molecular formula C19H29N3O3S B5522051 3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5522051
M. Wt: 379.5 g/mol
InChI Key: DRUBSWKOCPCPSP-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H29N3O3S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.19296297 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those substituted with various groups, has been explored for potential antihypertensive activities and as alpha-adrenergic blockers. These compounds have shown significant biological activities, indicating their potential for further pharmacological exploration (Caroon et al., 1981). Furthermore, the structural effect of N,N-dialkylamide on the extraction of Th(IV) from nitric acid solution has been studied, providing insights into the extraction processes relevant in nuclear reprocessing (Yu et al., 2003).

Supramolecular Chemistry

Research into supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, which are closely related to the queried compound, has revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements. These findings contribute to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).

Catalysis and Synthesis

An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles has been achieved through a double Michael addition reaction. This method represents a significant advancement in the synthesis of complex cyclic compounds, offering a straightforward approach to generating spiro heterocycles with potential applications in medicinal chemistry and material science (Aggarwal et al., 2014).

Crystallography and Molecular Structure

Studies on the synthesis and crystal structures of new oxaspirocyclic compounds have provided valuable information on their molecular configurations, hydrogen bonding, and supramolecular interactions. These findings are essential for the design of new materials and the understanding of their physical properties (Jiang & Zeng, 2016).

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-(4-thiophen-2-ylbutanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-20(2)12-13-22-15-19(25-18(22)24)8-10-21(11-9-19)17(23)7-3-5-16-6-4-14-26-16/h4,6,14H,3,5,7-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUBSWKOCPCPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCN(CC2)C(=O)CCCC3=CC=CS3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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